2-amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride
Overview
Description
2-Amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C6H12N2O3S·HCl and a molecular weight of 228.7 g/mol. This compound is primarily used in biochemical and proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and acetamide groups. The reaction conditions may include the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as a precursor for various chemical reactions and transformations.
Biology: In biological research, 2-amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride is used in proteomics to study protein interactions and functions. It can be employed as a biochemical tool to investigate cellular processes.
Medicine: The potential medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in drug design and delivery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged to create innovative products with specific applications.
Mechanism of Action
The mechanism by which 2-amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
2-Amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
Other thieno-based compounds
Uniqueness: 2-Amino-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular weight makes it distinct from other similar compounds.
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Properties
IUPAC Name |
2-amino-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c7-3-6(9)8-5-1-2-12(10,11)4-5;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKEBOWCHDWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171437-18-5 | |
Record name | 2-amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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